diazepam binding inhibitor (39-75)
Description
Properties
CAS No. |
153858-87-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Synonyms |
diazepam binding inhibitor (39-75) |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Diazepam Binding Inhibitor 39 75
Biosynthesis and Post-Translational Processing from Diazepam Binding Inhibitor (DBI)
The generation of the diazepam binding inhibitor (39-75) fragment, also known as triakontaheptaneuropeptide (THN), is a result of the post-translational processing of the full-length DBI protein. nih.gov Unlike many neuropeptide precursors that are processed within the classical secretory pathway, DBI undergoes an unconventional secretion process. Its secretion can be enhanced by conditions that induce autophagy. nih.gov
The proteolytic cleavage of DBI into its constituent active peptides is carried out by trypsin-like endoproteases. nih.gov These enzymes recognize and cleave at specific basic amino acid residues within the DBI sequence, leading to the generation of a family of bioactive peptides, including THN. nih.gov The process of proteolytic cleavage is a critical step in converting the precursor protein into its functionally active fragments. nih.gov This enzymatic processing can occur both intracellularly and extracellularly, although the precise subcellular locations for the generation of THN are still under investigation. nih.gov
Structural Characteristics and Conformation Relevant to Biological Activity
While a high-resolution three-dimensional structure specifically for the DBI (39-75) fragment is not extensively characterized, its biological activity is intrinsically linked to its conformation, which allows it to interact with specific cellular targets. The full DBI protein is known to possess a highly conserved hydrophobic binding site for acyl-Coenzyme A esters. wikipedia.org The (39-75) fragment, as a component of this larger protein, is presumed to adopt a conformation that facilitates its specific functions.
A key biological activity of DBI (39-75) is the stimulation of pregnenolone (B344588) synthesis in brain mitochondria, which it does in nanomolar concentrations. nih.gov This action is mediated through a specific high-affinity binding site located within a mitochondrial receptor complex. nih.gov This complex also includes binding sites for other molecules like PK 11195 and Ro5-4864, suggesting a complex allosteric interaction rather than simple competitive inhibition. nih.gov The ability of the (39-75) fragment to bind to this mitochondrial complex underscores the importance of its specific three-dimensional shape in exerting its biological effects.
Comparative Molecular Analysis with Other DBI-Derived Peptides
The proteolytic processing of DBI gives rise to several biologically active peptides in addition to the (39-75) fragment. A comparative analysis of these peptides reveals both structural and functional diversity.
| Peptide Name | Abbreviation | Amino Acid Residues | Primary Binding Site/Function |
| Octadecaneuropeptide (B1591338) | ODN | 33-50 | Preferentially binds to the central benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov |
| Triakontatetraneuropeptide | TTN | 17-50 | Binds to the translocator protein (TSPO), also known as the mitochondrial benzodiazepine receptor. nih.gov |
| Triakontaheptaneuropeptide | THN | 39-75 | Binds to a specific mitochondrial receptor complex to stimulate steroidogenesis. nih.govnih.gov |
| Eicosapentaneuropeptide | EPN | 26-50 | Also identified as a biologically active DBI-derived peptide. nih.gov |
This table provides a comparative overview of major DBI-derived peptides.
As the table indicates, while originating from the same precursor protein, these peptides exhibit distinct preferences for their molecular targets. ODN primarily interacts with the GABA-A receptor, influencing neurotransmission, whereas TTN and THN target mitochondrial proteins, thereby modulating processes like steroid synthesis. nih.gov This differential targeting highlights how specific proteolytic cleavage can generate a range of functionally specialized signaling molecules from a single gene product.
Endogenous Expression and Distribution Patterns in Biological Systems
The precursor protein, Diazepam Binding Inhibitor (DBI), is widely expressed throughout the body. In the central nervous system, high concentrations of DBI-like immunoreactivity have been found in the cerebellum, amygdala, hippocampus, hypothalamus, and substantia nigra. nih.gov DBI is also evenly distributed throughout the spinal cord. nih.gov Immunohistochemical studies have shown that in the hippocampus, DBI is expressed in glial cells. anu.edu.au
In peripheral tissues, the highest concentrations of DBI are found in the liver and kidneys. nih.gov It is also prominently expressed in steroidogenic tissues such as the adrenal cortex and the Leydig cells of the testis, which correlates with the high concentration of mitochondrial benzodiazepine receptors in these cells. nih.gov Furthermore, DBI expression has been identified in the skin and in various components of the peripheral nervous system. wikipedia.orgnih.gov
Chromatographic analysis of tissues has revealed the presence of several molecular forms of DBI-immunoreactive substances, with the major form being of a greater molecular weight than the smaller synthetic fragment peptides. nih.gov This suggests that the processing of DBI into its smaller fragments, including the (39-75) peptide, is a regulated process that may vary between different tissues.
Receptor Interactions and Ligand Binding Profile of Diazepam Binding Inhibitor 39 75
Identification and Characterization of Specific High-Affinity Binding Sites
Research has successfully identified and characterized specific high-affinity binding sites for DBI (39-75) in the rat brain. nih.gov Through the use of radiolabeled 125I-DBI (39-75) in cross-linking experiments, a high-affinity binding site was demonstrated. nih.gov This finding was crucial in establishing that the biological effects of this peptide fragment are mediated through a direct interaction with a specific receptor entity. nih.gov
Interaction with Mitochondrial Receptor Complexes
The functional activity of DBI (39-75) is closely linked to its interaction with mitochondrial receptor complexes. nih.gov Evidence suggests that the effects of DBI (39-75) are mediated through a mitochondrial receptor complex that also includes binding sites for the benzodiazepine (B76468) PK 11195 and the 4'-chlorodiazepam (B374661) Ro5-4864. nih.gov This interaction is significant as it points to a complex interplay of different ligands at the mitochondrial level. Studies have shown that DBI and its fragments can stimulate the synthesis of pregnenolone (B344588), a precursor to all steroid hormones, in the mitochondria of rat brain and various steroidogenic cell lines. nih.govoup.comnih.gov This steroidogenic effect is dose-dependent, with maximal stimulation observed at nanomolar concentrations of DBI. oup.comnih.gov The ability of flunitrazepam, a high-affinity ligand for the mitochondrial benzodiazepine receptor (MBR), to inhibit DBI-stimulated steroidogenesis further supports the involvement of this mitochondrial receptor complex. nih.gov
Modulation of Ligand Binding to Translocator Protein (TSPO)
The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an 18-kDa protein located on the outer mitochondrial membrane and is a key interaction partner for DBI and its fragments. oup.comspandidos-publications.comfrontiersin.org DBI is considered an endogenous agonistic ligand for TSPO. spandidos-publications.com The interaction between DBI and TSPO has been implicated in the regulation of cholesterol transport into the mitochondria, a critical step in steroidogenesis. oup.comphysiology.org
The displacement of radiolabeled ligands for TSPO, such as [3H]PK 11195 and [3H]Ro5-4864, by DBI (39-75) indicates a direct or allosteric interaction with the protein. nih.gov However, the nature of this interaction is complex and appears to be more than simple competitive inhibition. nih.gov This suggests that DBI (39-75) may bind to a site on the TSPO complex that is distinct from but interacts with the binding sites of these synthetic ligands.
Interactive Data Table:
Allosteric Modulation Mechanisms at Specific Receptor Subtypes
Beyond its interactions with mitochondrial proteins, the full-length DBI protein has been shown to allosterically modulate γ-aminobutyric acid type-A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. biorxiv.orgnih.govstanford.edu The modulatory effects of DBI are dependent on the subunit composition of the GABA-A receptor. biorxiv.orgbiorxiv.org For instance, DBI has been found to weakly inhibit GABA-evoked currents from α3-containing GABA-A receptors, while positively modulating currents from α5-containing receptors. biorxiv.orgbiorxiv.org This suggests that DBI can act as both a negative and positive allosteric modulator depending on the receptor subtype. jci.org
In silico docking studies have visualized potential binding of DBI at the benzodiazepine α/γ binding site interface of the GABA-A receptor, providing a structural basis for its modulatory effects. biorxiv.orgbiorxiv.org This allosteric modulation by DBI can have significant physiological consequences, such as influencing thalamocortical oscillations and potentially offering therapeutic avenues for conditions like epilepsy. nih.govstanford.edu
Binding Kinetics and Thermodynamics in In Vitro Systems
While detailed binding kinetics and thermodynamic data for the specific fragment DBI (39-75) are not extensively reported in the provided search results, studies on related ligands and receptors provide a framework for understanding these interactions. For example, the binding of various ligands to the dipeptidyl peptidase-4 (DPP-4) enzyme, another area of active research, has been shown to be a rapid, electrostatically driven process with generally slow off-rates. science.gov The binding of these inhibitors is typically enthalpy-dominated. science.gov
In the context of mitochondrial receptors, Scatchard analysis of [3H]diazepam binding to mitochondrial membranes from human glioma cells revealed a single class of binding sites with a dissociation constant (Kd) of 12 ± 4 nM and a maximal binding capacity (Bmax) of 693 ± 203 fmol/mg of protein. oup.com While this data pertains to diazepam and not DBI (39-75) directly, it illustrates the high-affinity nature of ligand interactions at these mitochondrial sites. The dose-response relationship for DBI-stimulated pregnenolone formation in mitochondrial preparations, with an EC50 in the nanomolar range, further underscores the potent and specific nature of this interaction. oup.com
Interactive Data Table:
Cellular and Subcellular Mechanisms of Action of Diazepam Binding Inhibitor 39 75
Regulation of Intracellular Signaling Pathways
Scientific investigation into the specific effects of the DBI (39-75) fragment on major intracellular signaling pathways is limited. While the parent molecule, DBI, and other fragments have been studied more broadly, data focusing solely on the 39-75 peptide are scarce in these areas.
Adenylyl Cyclase-Dependent Mechanisms
Current research available through targeted searches does not provide specific evidence detailing the interaction of the diazepam binding inhibitor (39-75) fragment with adenylyl cyclase-dependent signaling pathways. Studies on other molecules, such as benzodiazepines, have shown they can inhibit adenylyl cyclase activity in the brain. However, research on a different DBI fragment, DBI (33-50), indicated that its particular mode of action is independent of the cAMP system, a downstream product of adenylyl cyclase. Without direct studies on the 39-75 fragment, its role in this pathway remains uncharacterized.
Phospholipase C and Calcium Signaling Cascades
There is a lack of specific research data on the direct effects of diazepam binding inhibitor (39-75) on the phospholipase C (PLC) signaling cascade. Investigations into the related DBI (33-50) fragment found that its ability to elicit calcium oscillations was not affected by inhibitors of PLC, suggesting an independence from this pathway for that specific peptide. While the full DBI protein is noted to be involved in the regulation of releasing sequestered calcium ions into the cytosol, the precise mechanism and the specific involvement of the 39-75 fragment have not been elucidated.
Influence on Mitochondrial Pregnenolone (B344588) Synthesis
A primary and well-documented function of the DBI (39-75) fragment is its role in stimulating the synthesis of pregnenolone within mitochondria. Pregnenolone is the precursor for all steroid hormones, and its synthesis from cholesterol is a rate-limiting step that occurs at the inner mitochondrial membrane.
DBI (39-75) has been purified and characterized from rat brain and is recognized as a novel, biologically active processing product of the full-length DBI protein. Research demonstrates that this specific fragment, in nanomolar concentrations, potently stimulates the formation of pregnenolone in mitochondria isolated from rat brain tissue. This stimulatory action is significantly more robust than that observed with benzodiazepines. The mechanism involves the interaction of DBI (39-75) with a high-affinity binding site located within a mitochondrial receptor complex. This complex is also referred to as the mitochondrial DBI receptor (MDR) or translocator protein (TSPO). The binding of DBI (39-75) is thought to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane, where the P450 side-chain cleavage enzyme (P450scc/CYP11A1) converts it to pregnenolone.
| Parameter | Finding | Cell/Tissue Model | Reference |
| Function | Stimulates pregnenolone synthesis | Rat Brain Mitochondria | |
| Effective Concentration | Nanomolar (nM) range | Rat Brain Mitochondria | |
| Maximal Stimulation | ~3-fold increase (for full DBI) | Y-1 & MA-10 Cell Mitochondria | |
| Mechanism | Mediated via a mitochondrial receptor complex | Rat Brain |
Modulation of Ion Channel Activity
While the full-length DBI protein and its other fragments are known to modulate the activity of the GABA-A receptor, a ligand-gated chloride ion channel, specific data on the direct interaction of the DBI (39-75) fragment with this or other ion channels are not available in the current body of scientific literature. The parent DBI molecule can act as a positive or negative allosteric modulator of GABA-A receptors, depending on the receptor's subunit composition. Another fragment, DBI (33-50), has been shown to induce calcium oscillations by acting on L-type calcium channels in certain cell types. However, whether the DBI (39-75) fragment shares these properties or has its own distinct profile of ion channel modulation remains to be determined through direct experimental investigation.
Subcellular Localization and Compartmentalization of Activity
The biological activity of diazepam binding inhibitor (39-75) is intrinsically linked to its subcellular localization. Studies using cross-linking of radiolabeled DBI (39-75) have definitively demonstrated the presence of a specific, high-affinity binding site for this fragment within rat brain mitochondria. This finding strongly indicates that the primary site of action for DBI (39-75), particularly concerning its role in neurosteroidogenesis, is the mitochondrion.
The parent DBI protein exhibits a wider distribution, being found in various subcellular compartments including synaptic vesicles, the Golgi apparatus, and the endoplasmic reticulum. It is also found in both neurons and glial cells. However, the processing of DBI into the 39-75 fragment appears to direct its activity specifically toward the mitochondrial machinery involved in steroid synthesis. This compartmentalization ensures that the stimulation of pregnenolone synthesis occurs in the precise location where the necessary enzymes and substrate are available.
| Property | Description | Source Organism/Cell | Reference |
| Primary Site of Action | Mitochondria | Rat Brain | |
| Binding Site | Specific high-affinity binding site on a mitochondrial receptor complex | Rat Brain | |
| Parent Protein Localization | Synaptosomes, synaptic vesicles, Golgi, endoplasmic reticulum | Rat Brain | |
| Functional Compartmentalization | Activity is directed to mitochondrial steroidogenic pathways | General |
Physiological Modulatory Roles of Diazepam Binding Inhibitor 39 75 in Non Clinical Contexts
Neurophysiological Modulation
Endozepines, including DBI and its fragments, are significant modulators of the central nervous system, primarily through their interaction with the GABAergic system. biorxiv.org They are predominantly expressed by astroglial cells and are thought to be released to act on neighboring neurons. nih.govjci.org
Influence on GABAergic System Activity and Neurotransmission
The primary mechanism through which DBI and its derivatives exert their neurophysiological effects is by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. biorxiv.orgnih.gov These peptides can bind to the benzodiazepine (B76468) site on the GABA-A receptor, leading to allosteric modulation of the receptor's activity. jci.orgepilepsygenetics.blog However, their modulatory action is complex and can be bidirectional.
Depending on the specific peptide, the brain region, and the subunit composition of the GABA-A receptor, endozepines can act as:
Positive Allosteric Modulators (PAMs): In some contexts, such as the thalamic reticular nucleus, DBI can potentiate GABA-mediated currents, mimicking the effect of benzodiazepines. biorxiv.orgbiorxiv.org This enhancement of inhibitory neurotransmission can suppress epileptic activity. biorxiv.org
Negative Allosteric Modulators (NAMs): In other brain regions, like the subventricular zone, DBI and its fragment ODN have been shown to inhibit GABA-induced currents. biorxiv.orgbiorxiv.org This reduction in GABAergic signaling can influence processes like neurogenesis. nih.gov
Direct Agonists: Recent studies have shown that DBI can directly activate GABA-A receptors, inducing inward currents even in the absence of GABA, particularly at receptors containing α1 and γ2 or γ3 subunits. jci.org
The subunit composition of the GABA-A receptor is a critical determinant of the effect of DBI. For instance, GABA-evoked currents from receptors containing the α3 subunit are weakly inhibited by DBI, whereas currents from α5-containing receptors are positively modulated. biorxiv.org This subunit-dependent modulation provides a mechanism for the region-specific effects of DBI within the brain. biorxiv.orgbiorxiv.org
| Modulator | Effect on GABA-A Receptor | Context/Receptor Subunit | Outcome |
| DBI | Positive Allosteric Modulator (PAM) | Thalamic Reticular Nucleus (α3-containing) | Potentiation of GABA currents, suppressed epileptic activity biorxiv.orgstanford.edu |
| DBI/ODN | Negative Allosteric Modulator (NAM) | Subventricular Zone, Hippocampal Subgranular Zone | Inhibition of GABA-induced currents, increased progenitor proliferation biorxiv.orgnih.gov |
| DBI | Positive Allosteric Modulator (PAM) | α5-containing receptors | Positive modulation of GABA-evoked currents biorxiv.org |
| DBI | Weak Inhibitor | α3-containing receptors | Weak inhibition of GABA-evoked currents biorxiv.org |
| DBI | Direct Agonist | α1β2γ1, α1β2γ2, α1β2γ3, α1β3γ2, α3β2γ2 | Induces inward currents similar to GABA jci.org |
Role in Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Endozepines have been implicated in the modulation of these mechanisms. Research using a transgenic mouse model overexpressing the DBI gene revealed a significant decrease in the plasticity of excitatory synapses. anu.edu.au This suggests that chronically elevated levels of DBI may impair the processes that underlie learning and memory. anu.edu.au
Conversely, there is evidence for the involvement of endogenous ligands of the benzodiazepine receptor in the potentiation of inhibitory synapses. In the hippocampal CA1 area, long-term potentiation of inhibitory synapses was linked to an increase in the amplitude of inhibitory postsynaptic currents (IPSCs), an effect that was reversed by the benzodiazepine antagonist flumazenil. nih.gov This finding suggests that an endozepine, such as a DBI-derived peptide, is likely involved in this form of synaptic plasticity. nih.gov
Effects on Neuronal Excitability
By modulating GABAergic inhibition, endozepines directly influence neuronal excitability. The dual nature of their modulatory effects—either enhancing or diminishing GABA's inhibitory action—allows for fine-tuning of neuronal firing. For example, the DBI fragment ODN has been demonstrated to act as an excitability-enhancer in the cerebral cortex in vivo. jneurosci.org This effect is thought to be mediated through its action on extrasynaptic GABA-A receptors. jneurosci.org
In contrast, in regions where DBI acts as a PAM of GABA-A receptors, it would lead to a decrease in neuronal excitability, contributing to effects like the suppression of seizure activity. biorxiv.org The concentration of the endozepine peptide may also play a role, with some studies suggesting a dual, concentration-dependent effect on neuronal spiking activity. biorxiv.org This intricate regulation of neuronal excitability underscores the importance of endozepines in maintaining the balance of excitation and inhibition in the brain.
Endocrine System Modulation
The influence of DBI and its fragments extends beyond the central nervous system to the endocrine system, particularly in the regulation of steroid hormone production.
Regulation of Steroidogenesis in Steroidogenic Tissues
DBI and its processing products play a crucial role in stimulating the synthesis of steroid hormones. nih.gov This function is mediated through their interaction with the translocator protein (TSPO), formerly known as the mitochondrial benzodiazepine receptor (MBR), which is located on the outer mitochondrial membrane of steroidogenic cells. nih.govnih.gov
The primary action of these peptides is to promote the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis. nih.gov Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450. nih.gov Studies using adrenocortical and Leydig cell lines have shown that DBI can increase the formation of pregnenolone in a dose-dependent manner. nih.gov The DBI fragment TTN has also been found to stimulate mitochondrial steroid synthesis. nih.gov This stimulation of steroidogenesis by DBI and its derivatives is a key component of the physiological response to hormones like adrenocorticotropic hormone (ACTH). nih.govwikipedia.org
| Peptide | Model System | Effect | Mechanism |
| DBI | Y-1 Adrenocortical Cells | 3-fold stimulation of mitochondrial steroidogenesis | Increased pregnenolone formation nih.gov |
| DBI | MA-10 Leydig Cells | 3-fold stimulation of mitochondrial steroidogenesis | Increased pregnenolone formation nih.gov |
| TTN (DBI 17-50) | Mitochondria from Y-1 and MA-10 cells | Dose-dependent stimulation of mitochondrial steroid synthesis | Interaction with mitochondrial benzodiazepine receptors nih.gov |
Involvement in Cellular Growth and Differentiation Processes
DBI and its fragments are implicated in the fundamental cellular processes of growth and differentiation, particularly within the nervous system. In vitro studies have shown that endozepines can stimulate the proliferation of astrocytes. nih.gov
A significant role for DBI has been identified in the regulation of neurogenesis, the process of generating new neurons. nih.gov DBI is highly expressed in neural stem and progenitor cells in the neurogenic niches of the postnatal brain, such as the subgranular zone of the hippocampus. researchgate.net Here, it acts as a negative allosteric modulator of GABA-A receptors. nih.gov By reducing GABA signaling, which typically promotes cell cycle exit and differentiation, DBI promotes the proliferation of these progenitor cells, thereby expanding the stem cell pool. biorxiv.orgresearchgate.net This mechanism allows for an adaptive response to environmental changes, controlling the balance between maintaining the stem cell population and generating new neurons. researchgate.net
The fragment ODN has also been shown to possess neurotrophic properties, promoting cell survival and stimulating neurite outgrowth in neuronal cell lines. frontiersin.org This suggests a broader role for endozepines in neuronal development and repair. frontiersin.org
Contribution to Cellular Protective Mechanisms
The Diazepam Binding Inhibitor (DBI) and its processing products, including the fragment DBI (39-75), play a significant role in cellular defense mechanisms, particularly in the central nervous system. Research in non-clinical settings has highlighted their capacity to protect cells, primarily neurons and astrocytes, from various stressors through the modulation of pathways related to apoptosis and oxidative stress.
The full-length protein, DBI, also known as Acyl-CoA Binding Protein (ACBP), and its active fragments are produced and released by astroglial cells, especially in response to stress signals. frontiersin.orgnih.gov This positions them as key components of the brain's intrinsic protective systems. Studies have shown that the levels of endozepines, including DBI and its peptide fragment octadecaneuropeptide (B1591338) (ODN), increase in response to conditions associated with oxidative stress. frontiersin.orgnih.gov
The neuroprotective activity of DBI-derived peptides is multifaceted, primarily involving the reduction of inflammation, apoptosis (programmed cell death), and oxidative stress. frontiersin.org In vitro studies have provided compelling evidence that the gliopeptide ODN, a cleavage product of DBI, safeguards cultured neurons and astrocytes from apoptotic death induced by a variety of neurotoxic agents. frontiersin.orgnih.gov This protective effect is not limited to isolated cells; in vivo models have also demonstrated a potent neuroprotective action against neuronal degeneration. frontiersin.orgnih.gov For instance, mice deficient in ACBP/DBI have shown increased susceptibility to neuronal death. nih.gov
The mechanism underlying these cytoprotective effects involves the activation of specific cell signaling pathways. The protective actions of ODN are mediated through a metabotropic receptor which, upon activation, initiates a cascade of second messengers. frontiersin.org This cascade stimulates key signaling pathways, including:
Protein Kinase A (PKA) frontiersin.orgnih.gov
Protein Kinase C (PKC) frontiersin.org
Mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) frontiersin.orgnih.gov
Activation of these pathways ultimately leads to the inhibition of the pro-apoptotic factor Bax and the subsequent mitochondrial apoptotic pathway. frontiersin.orgresearchgate.net The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members, are critical regulators of apoptosis. frontiersin.orgaging-us.comnih.gov By inhibiting Bax, the DBI-derived peptides effectively halt a key step in the intrinsic apoptotic process, preventing the release of mitochondrial contents that lead to cell death. frontiersin.orgoncotarget.com
Furthermore, DBI and its fragments appear to be involved in regulating energy metabolism, which is intrinsically linked to cellular survival and resilience against stress. frontiersin.orgnih.gov The fragment DBI (39-75), specifically, has been shown to stimulate the synthesis of pregnenolone in brain mitochondria, suggesting a role in modulating mitochondrial function, a central hub for both energy production and apoptosis regulation. nih.gov
The table below summarizes key research findings regarding the cellular protective roles of DBI and its derivatives in non-clinical models.
| Compound/Peptide | Model System | Observed Protective Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Octadecaneuropeptide (ODN) (DBI-derived) | Cultured neurons and astrocytes | Protection from apoptotic cell death induced by neurotoxic agents. | Reduction of inflammation, apoptosis, and oxidative stress. | frontiersin.orgnih.gov |
| Octadecaneuropeptide (ODN) (DBI-derived) | In vivo mouse models of neurodegeneration | Strong neuroprotective action against neuronal degeneration. | Inhibition of the pro-apoptotic factor Bax and the mitochondrial apoptotic pathway via PKA, PKC, and MAPK-ERK signaling. | frontiersin.org |
| ACBP/DBI and ODN | Mouse models of oxidative stress | Reduced astrogliosis and inflammatory responses; promoted astrocyte survival. | Activation of PKA and ERK signaling pathways. | nih.gov |
| Diazepam Binding Inhibitor (DBI) | General (Review) | Inhibits apoptosis caused by oxidative stress, acting as a neuronal protector. | Regulation of energy metabolism. | frontiersin.org |
| DBI (39-75) | Rat brain mitochondria | Stimulation of pregnenolone synthesis. | Interaction with a mitochondrial receptor complex. | nih.gov |
Advanced Research Methodologies and Experimental Approaches in Diazepam Binding Inhibitor 39 75 Studies
Peptide Purification and Biochemical Characterization Techniques
The isolation and characterization of DBI and its fragments are foundational to their study. Researchers employ a combination of classical protein purification techniques and modern analytical methods to obtain and characterize these peptides, whether from biological tissues or through synthetic production.
A pivotal study detailed the purification of DBI(39-75) from rat brain, identifying it as a novel, biologically active processing product of the full-length DBI protein. nih.gov The primary technique used for purification was High-Pressure Liquid Chromatography (HPLC), a method that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. nih.gov For the full-length DBI protein, purification to homogeneity has been achieved using methods such as sodium dodecyl sulfate (B86663) (NaDodSO4) and acidic urea (B33335) gel electrophoresis in conjunction with HPLC. nih.gov
Recombinant DNA technology allows for the production of DBI in heterologous systems, with purity and molecular weight being assessed by SDS-PAGE and Coomassie blue staining. diva-portal.org Furthermore, chemical synthesis is a common approach to produce DBI(39-75) for experimental use, with the final product typically delivered in a lyophilized (freeze-dried) powder form. novoprolabs.commol-scientific.com The purity of the synthetic peptide is routinely verified by HPLC. mol-scientific.com
Table 1: Summary of Purification and Characterization Techniques for DBI and its Fragments
| Technique | Application in DBI/(39-75) Research | Source |
|---|---|---|
| High-Pressure Liquid Chromatography (HPLC) | Purification of DBI(39-75) from rat brain; assessment of purity for synthetic peptides. nih.govnih.govmol-scientific.com | nih.govnih.govmol-scientific.com |
| Gel Electrophoresis (SDS-PAGE, Acidic Urea) | Assessment of purity and molecular weight of full-length DBI and recombinantly expressed protein. nih.govdiva-portal.org | nih.govdiva-portal.org |
| Spectrophotometry | Determination of protein concentration of purified recombinant DBI. diva-portal.org | diva-portal.org |
| Recombinant Protein Expression | Production of human DBI for functional and characterization studies. diva-portal.org | diva-portal.org |
| Peptide Synthesis | Chemical synthesis of DBI(39-75) for research applications. novoprolabs.commol-scientific.com | novoprolabs.commol-scientific.com |
Radioligand Binding Assays and Displacement Studies
Radioligand binding assays are indispensable for identifying and characterizing the binding sites of DBI(39-75). These assays measure the interaction of a radioactively labeled ligand with its receptor.
A specific high-affinity binding site for DBI(39-75) was first demonstrated in rat brain mitochondria using cross-linking of ¹²⁵I-labeled DBI(39-75). nih.gov This study also employed displacement assays, a type of radioligand binding assay where an unlabeled compound (the displacer) competes with a radioligand for binding to a receptor. The results showed that DBI(39-75) displaces the binding of [³H]PK 11195 and [³H]Ro5-4864, indicating a complex interaction with a mitochondrial receptor complex rather than simple competitive inhibition. nih.gov The full-length DBI protein has also been shown to be a competitive inhibitor for the binding of various radioligands to the benzodiazepine (B76468) recognition site, including [³H]diazepam and [³H]flunitrazepam. nih.gov
Further studies using chemical crosslinking of metabolically radiolabeled DBI to mitochondria provided direct evidence that DBI specifically binds to the 18,000 Dalton peripheral-type benzodiazepine receptor (PBR) protein, now known as the translocator protein (TSPO). nih.gov
Table 2: Radioligand Binding and Displacement Studies in DBI(39-75) Research
| Radioligand | Target/Receptor | Key Finding | Source |
|---|---|---|---|
| ¹²⁵I-DBI(39-75) | Mitochondrial binding site in rat brain | Demonstrated a specific, high-affinity binding site for the DBI fragment. nih.gov | nih.gov |
| [³H]PK 11195 | Mitochondrial Benzodiazepine Receptor (PBR/TSPO) | DBI(39-75) displaces its binding, suggesting interaction with the PBR complex. nih.gov | nih.gov |
| [³H]Ro5-4864 | Mitochondrial Benzodiazepine Receptor (PBR/TSPO) | Displaced by DBI(39-75), further supporting interaction with the PBR complex. nih.gov | nih.gov |
| [³H]diazepam | GABA-A Receptor Benzodiazepine Site | Full-length DBI competitively inhibits its binding. nih.gov | nih.gov |
| [³H]flunitrazepam | GABA-A Receptor Benzodiazepine Site | Full-length DBI competitively inhibits its binding. nih.gov | nih.gov |
Immunochemical and Histochemical Localization Techniques
To understand the physiological role of DBI(39-75), it is crucial to know where its precursor protein is located within tissues and cells. Immunochemical and histochemical techniques use antibodies to visualize the distribution of specific proteins.
Immunohistochemistry, a technique that uses antibodies to detect antigens in tissue sections, revealed excessive glial expression of DBI in the infragranular region of the dentate gyrus in transgenic mice overexpressing the protein. nih.govanu.edu.au In the frog adrenal gland, antibodies against a DBI-related peptide (octadecaneuropeptide, ODN) and the PBR subunit (IBP) were used to show that DBI-like immunoreactivity is present in chromaffin cells and Stilling's cells. nih.gov Using indirect immunofluorescence, another antibody-based technique, DBI was localized within the peripherally located glucagon-containing cells in the endocrine islets of Langerhans in rats. nih.gov
Quantitative immunochemical methods like the enzyme-linked immunosorbent assay (ELISA) are also employed. Sandwich ELISA kits are commercially available for the quantification of DBI in various biological samples, including serum, plasma, and tissue homogenates.
Table 3: Localization of DBI using Immunochemical and Histochemical Methods
| Technique | Tissue/Cell Type | Species | Key Finding | Source |
|---|---|---|---|---|
| Immunohistochemistry | Dentate gyrus (glial cells) | Mouse (transgenic) | Showed excessive glial expression in DBI-overexpressing models. nih.govanu.edu.au | nih.govanu.edu.au |
| Indirect Immunofluorescence | Islets of Langerhans (glucagon cells) | Rat | DBI was localized to glucagon-containing cells. nih.gov | nih.gov |
| Immunohistochemistry | Adrenal gland (chromaffin and Stilling's cells) | Frog | DBI-related peptides and PBR are co-expressed. nih.gov | nih.gov |
| ELISA | Serum, plasma, tissue homogenates | Mouse | Allows for quantitative measurement of DBI protein levels. |
Molecular Biology Approaches for Gene Expression and Protein Analysis
Molecular biology techniques have been fundamental in characterizing the gene encoding DBI and analyzing its expression. These methods allow researchers to study the genetic blueprint and the regulation of DBI synthesis.
The complementary DNA (cDNA) encoding the 87-amino acid DBI peptide has been isolated, sequenced, and expressed in other systems. nih.gov The isolation of cDNA clones has been achieved by screening cDNA libraries with specific deoxyoligonucleotide probes. nih.gov This has revealed that DBI is a well-conserved peptide across species like humans, rats, and cattle, and is encoded by a multigene family. nih.govnih.gov
Studies on gene expression have shown that DBI mRNA is expressed in a tissue-specific manner, with uneven distribution in the brain and peripheral tissues. nih.govnih.gov For instance, the biosynthesis of DBI is upregulated in the cerebellum and cerebral cortex of rats made tolerant to diazepam. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) has been used to confirm the presence of DBI mRNA in tissues like the frog adrenal gland. nih.gov Protein analysis techniques such as SDS-PAGE are used to assess the molecular weight and purity of recombinantly produced DBI protein. diva-portal.org
| Technique | Purpose | Key Finding | Source |
|---|---|---|---|
| cDNA Library Screening | Isolate the gene encoding DBI. | Allowed for the isolation and sequencing of the full DBI coding region. nih.gov | nih.gov |
| DNA Sequencing | Determine the base sequence of the DBI gene. | Revealed that DBI is a highly conserved peptide across species. nih.gov | nih.gov |
| RT-PCR | Detect and quantify DBI mRNA expression. | Confirmed DBI mRNA presence in various tissues, including the frog adrenal gland. nih.gov | nih.gov |
| Gene Expression Analysis | Study the regulation of DBI synthesis. | DBI expression is tissue-specific and can be regulated by drug tolerance. nih.gov | nih.gov |
| SDS-PAGE | Analyze protein purity and size. | Used to assess the quality of recombinantly expressed and purified DBI. diva-portal.org | diva-portal.org |
In Vitro Functional Assays in Cellular and Subcellular Preparations
In vitro functional assays are critical for determining the biological effects of DBI(39-75) on cells and subcellular components, providing insight into its physiological roles.
One of the first identified functions of DBI(39-75) came from an assay using isolated rat brain mitochondria, which showed that the peptide stimulates the synthesis of pregnenolone (B344588) in nanomolar concentrations. nih.gov The role of the parent DBI protein in steroidogenesis was further explored in R2C Leydig tumor cells; treatment with an antisense oligodeoxynucleotide designed to reduce DBI expression led to a dramatic decrease in progesterone (B1679170) production. nih.gov Conversely, adding DBI to isolated mitochondria from these cells increased steroid production. nih.gov
To investigate DBI's role as a neuromodulator, electrophysiological techniques are used. Specifically, the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific subtypes of GABA-A receptors has been employed. biorxiv.orgbiorxiv.org These studies demonstrated that DBI's modulatory effect is subunit-dependent: it positively modulates (potentiates) GABA-activated currents at α5β3γ2L receptors, while acting as a weak negative modulator (inhibitor) of α3β3γ2L receptors. biorxiv.orgbiorxiv.org
Table 5: In Vitro Functional Assays for DBI and its Fragments
| Assay | Preparation | Compound Tested | Observed Functional Effect | Source |
|---|---|---|---|---|
| Steroidogenesis Assay | Isolated rat brain mitochondria | DBI(39-75) | Stimulation of pregnenolone synthesis. nih.gov | nih.gov |
| Antisense Knockdown | R2C Leydig tumor cells | Antisense to DBI | Reduced DBI levels and decreased progesterone production. nih.gov | nih.gov |
| Two-Electrode Voltage Clamp | Xenopus oocytes expressing GABA-A receptors | DBI (full-length) | Subunit-dependent modulation of GABA-activated currents (potentiation at α5, weak inhibition at α3). biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
| Steroidogenesis Assay | Isolated R2C cell mitochondria | DBI (full-length) | Increased steroid production. nih.gov | nih.gov |
Mechanistic Studies Utilizing Transgenic Animal Models
To understand the function of DBI and its processing products in a whole-organism, physiological context, researchers have developed transgenic animal models. These models, which involve the genetic modification of an animal to alter the expression of a specific gene, are powerful tools for mechanistic studies.
In addition to overexpression models, studies have utilized knock-down and other genetic manipulations. sdu.dk For example, research in mice with a specific point mutation (F77I) in the γ2 subunit of the GABA-A receptor demonstrated that this single change abolishes the binding of both DBI and diazepam, confirming their shared binding site and providing a tool to dissect their actions. tandfonline.com These genetic models are invaluable for linking molecular interactions to complex physiological and behavioral outcomes.
| Model | Genetic Modification | Key Phenotypic Findings | Source |
|---|---|---|---|
| DBI Overexpressing Mouse | Overexpression of the mouse DBI gene under its endogenous promoter. | 37-fold increase in DBI protein; hydrocephalus; decreased synaptic plasticity; impaired hippocampus-dependent learning. nih.govanu.edu.auresearchgate.net | nih.govanu.edu.auresearchgate.net |
| GABA-A Receptor Point Mutant Mouse | Point mutation (F77I) in the γ2 subunit. | Abolished binding of both DBI and diazepam to the GABA-A receptor. tandfonline.com | tandfonline.com |
| DBI Knock-down/ Over-expression Models | Region-specific knock-down or over-expression. | Demonstrated that DBI can act as a positive or negative modulator of GABA currents in vivo depending on the brain region. sdu.dk | sdu.dk |
Computational Modeling and In Silico Analysis of Interactions
Computational, or in silico, approaches are increasingly used to complement experimental research. These methods involve using computer simulations and modeling to predict and analyze molecular structures and interactions.
For DBI, in silico protein-protein docking has been used to visualize how the full-length protein might interact with the GABA-A receptor. biorxiv.orgbiorxiv.org Using the web-based program ClusPro, models were generated that revealed DBI likely binds at the interface between the α and γ subunits, the same site where benzodiazepines bind. biorxiv.orgbiorxiv.org This provides a structural framework for understanding how DBI modulates receptor function.
The three-dimensional structure of proteins is a prerequisite for such modeling. While experimental structures are preferred, advances in artificial intelligence have produced highly accurate predicted structures. The computed structure model of human DBI, for example, is available through resources like the AlphaFold Protein Structure Database. rcsb.org These models serve as the basis for molecular docking simulations, which can screen large libraries of compounds or predict the binding mode of a specific ligand to its target, helping to guide further experimental work. biorxiv.orgbiorxiv.orgnih.gov
| Methodology | Application | Key Insight | Source |
|---|---|---|---|
| Protein-Protein Docking (e.g., ClusPro) | To model the interaction between DBI and the GABA-A receptor. | Predicted that DBI binds at the benzodiazepine α/γ binding site interface. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
| Protein Structure Prediction (e.g., AlphaFold) | To generate a 3D model of the DBI protein. | Provides a high-confidence structural model for use in docking and other computational studies. rcsb.org | rcsb.org |
| Molecular Docking/Dynamics | To understand binding mechanisms of ligands to receptors like the GABA-A receptor. | Provides a general framework for studying ligand-receptor interactions relevant to DBI. nih.gov | nih.gov |
Compound Reference Table
Theoretical Frameworks and Future Directions in Diazepam Binding Inhibitor 39 75 Research
Identification of Novel Receptor Targets and Binding Partners
The biological effects of a peptide are contingent on its interaction with specific receptors and binding partners. For DBI (39-75), early research established a distinct target that sets it apart from other endozepines which primarily interact with the GABA-A receptor. nih.govnih.gov
Initial studies successfully purified DBI (39-75) from rat brain and demonstrated that it possesses a specific, high-affinity binding site. nih.gov Through the use of cross-linking experiments with the radiolabeled peptide, this binding site was localized to mitochondria. nih.gov The research suggested that the function of DBI (39-75) is mediated through a mitochondrial receptor complex. This complex also appears to include binding sites for the peripheral-type benzodiazepine (B76468) receptor (PBR) ligands PK 11195 and Ro5-4864, now more commonly known as the 18kDa translocator protein (TSPO). nih.govnih.gov The interaction was deemed more complex than simple competitive inhibition, indicating a distinct binding domain or an allosteric modulation mechanism. nih.gov
While TSPO in the outer mitochondrial membrane is the most well-characterized target, the concept of a "mitochondrial receptor complex" implies the potential for other associated protein partners that could modulate the binding and function of DBI (39-75). nih.gov Future research must focus on identifying these potential partners. High-resolution protein microarrays and advanced co-immunoprecipitation techniques, which have been used to map the interactomes of other proteins, could be employed to uncover the full spectrum of DBI (39-75) binding partners within the mitochondrial proteome. pnas.orgmdpi.com Identifying whether DBI (39-75) interacts with other mitochondrial proteins involved in steroid transport or metabolism could provide a more detailed picture of its mechanism of action.
Elucidation of Unexplored Signaling Pathways
The binding of DBI (39-75) to its mitochondrial receptor initiates a downstream signaling cascade. The most prominently identified effect of this interaction is the stimulation of neurosteroidogenesis. nih.gov Specifically, DBI (39-75) has been shown to stimulate the synthesis of pregnenolone (B344588) in rat brain mitochondria at nanomolar concentrations. nih.gov Pregnenolone is the precursor from which all other neurosteroids, such as allopregnanolone (B1667786) (ALLO) and tetrahydrodeoxycorticosterone (B129496) (THDOC), are synthesized. pnas.org These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors. pnas.org
Therefore, the primary signaling pathway for DBI (39-75) appears to be the activation of the mitochondrial steroidogenic machinery. However, the precise steps linking receptor binding to the activation of steroidogenic enzymes like cholesterol side-chain cleavage enzyme (P450scc) remain to be fully elucidated. It is known that the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis, is a key function of TSPO. nih.gov DBI (39-75) likely modulates this transport process.
Future research should investigate other potential signaling pathways. Given that other DBI-derived peptides can activate G protein-coupled receptors (GPCRs) leading to changes in adenylyl cyclase or phospholipase C activity, it is conceivable that DBI (39-75) or its downstream metabolites could have actions outside the mitochondria. oup.com For instance, the neurosteroids produced as a result of DBI (39-75) action can influence a wide range of signaling systems beyond GABA-A receptors, including NMDA and AMPA receptors. frontiersin.org Furthermore, the parent protein, DBI/ACBP, is deeply involved in regulating lipid metabolism and fatty-acyl-CoA pools, which can influence cellular signaling through various mechanisms, including protein kinase C (PKC) activation. genecards.orgresearchgate.net Exploring whether DBI (39-75) has any direct or indirect effects on these lipid-mediated signaling pathways is a crucial avenue for future investigation.
Cross-Talk with Other Endogenous Regulatory Systems
The function of DBI (39-75) is not isolated but is integrated with other major regulatory systems in the body, most notably the neurosteroid and GABAergic systems.
Neurosteroid System: The most direct and significant cross-talk is with the neurosteroid system. By stimulating pregnenolone synthesis, DBI (39-75) acts as an upstream regulator of a class of powerful neuromodulators. nih.govpnas.org This positions DBI (39-75) as a key link between cellular processes that regulate its cleavage from the parent DBI protein and the subsequent modulation of neuronal excitability by neurosteroids. Stress and metabolic signals are known to regulate the expression of the DBI/ACBP gene, suggesting that external and internal environmental cues can influence neuronal function via the DBI (39-75)-neurosteroid axis. nih.govtandfonline.com
GABAergic System: The link to the GABAergic system is primarily indirect but powerful. While other DBI fragments like ODN may directly modulate GABA-A receptors, DBI (39-75) influences this system via the neurosteroids it helps produce. nih.govfrontiersin.org Neurosteroids like allopregnanolone are potent positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission. pnas.org Therefore, DBI (39-75) can be considered a meta-modulator of the GABAergic system, influencing its tone not by direct binding but by controlling the local synthesis of its modulators. This provides a mechanism for region-specific fine-tuning of inhibition. nih.gov
Energy Metabolism: The parent protein, DBI/ACBP, is a key intracellular carrier of long-chain acyl-CoA esters, placing it at the heart of lipid metabolism and energy homeostasis. nih.govgenecards.org It is plausible that the processing of DBI to yield fragments like DBI (39-75) is linked to the metabolic state of the cell. This suggests a potential cross-talk where cellular energy status could be translated into neuromodulatory signals via the production of DBI (39-75) and subsequent neurosteroid synthesis. Future studies should explore how conditions of metabolic stress or changes in diet affect the processing of DBI and the specific generation of the (39-75) fragment.
Advancements in Methodological Tools for High-Resolution Analysis
Progress in understanding the precise role of DBI (39-75) is dependent on the development and application of advanced analytical techniques.
Quantification and Identification: Early studies relied on protein purification, sequencing, and radioligand assays. nih.gov Modern mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer far greater sensitivity and specificity for the quantification of DBI (39-75) in tissue and biological fluids. nih.govresearchgate.net These tools are essential for studying how the levels of this specific peptide change in different physiological and pathological states.
Receptor-Ligand Interaction Analysis: While cross-linking studies provided initial evidence of binding, techniques like surface plasmon resonance (SPR) can provide high-resolution kinetic data (association and dissociation rates) of the interaction between DBI (39-75) and TSPO or other potential binding partners. Furthermore, advances in structural biology, particularly cryo-electron microscopy (cryo-EM), which has been used to resolve the structure of GABA-A receptors, could be applied to visualize the interaction of DBI (39-75) with the mitochondrial receptor complex at an atomic level. biorxiv.org
Computational Modeling: In silico tools such as molecular docking and molecular dynamics simulations are increasingly powerful for predicting and analyzing peptide-protein interactions. biorxiv.orgnih.gov These methods can be used to build structural models of the DBI (39-75) peptide binding to TSPO, helping to identify key amino acid residues involved in the interaction and providing a structural framework for its biological effects. biorxiv.org
Unifying Models of Diazepam Binding Inhibitor (39-75) Function within Biological Systems
Based on current evidence, a unifying model of DBI (39-75) function positions it as a specialized signaling molecule that bridges cellular metabolism with neuromodulation.
The proposed model is as follows:
Origin: DBI (39-75) is generated through the proteolytic processing of the larger DBI/ACBP protein, a process that may be regulated by the cell's metabolic state or by stress signals. oup.comnih.govnih.gov
Targeting: Unlike other endozepines that may target cell surface receptors, DBI (39-75) is targeted to the mitochondria. nih.gov
Action: At the mitochondria, it binds to a receptor complex involving the translocator protein (TSPO) on the outer mitochondrial membrane. nih.govnih.gov This binding event stimulates the rate-limiting step of steroidogenesis—the transport of cholesterol into the mitochondria.
Signaling Cascade: This leads to the synthesis of pregnenolone, the common precursor for all neurosteroids. nih.gov
Downstream Effects: The newly synthesized neurosteroids can then act in a paracrine or autocrine fashion to modulate the activity of ligand-gated ion channels, most notably enhancing inhibitory neurotransmission at GABA-A receptors. pnas.org
This model frames DBI (39-75) not as a direct neurotransmitter or modulator in the classical sense, but as an intracrine and paracrine metabolic-to-neural transducer . It converts information about the cell's internal state (via DBI/ACBP processing) into a potent neurochemical signal (neurosteroids). This mechanism allows for a highly localized and regulated fine-tuning of neuronal circuits, distinct from the broader effects of systemically circulating hormones. Future research will need to validate and refine this model, particularly by elucidating the regulation of DBI processing and exploring the full range of downstream consequences of DBI (39-75)-mediated neurosteroid synthesis in different brain regions and physiological contexts.
Q & A
Q. What experimental approaches are used to isolate and characterize endogenous diazepam binding inhibitors (DBIs) from biological tissues?
Methodological Answer: DBIs can be isolated using sequential chromatography techniques. For example, nepenthin (a DBI-like protein) was purified from rat small intestine and bile duct using ion-exchange chromatography (e.g., DEAE-cellulose) followed by gel filtration (Sephadex G-75), achieving homogeneity as confirmed by SDS-PAGE and molecular weight analysis (~16 kDa) . Competitive binding assays with [³H]diazepam (Ki = 4.6 × 10⁻⁸ M) and specificity tests against other CNS receptors (e.g., β-adrenergic, dopamine) are critical to confirm selectivity. Protease stability assays (e.g., trypsin resistance) further validate functional fragment retention .
Q. How does GABA influence the binding affinity of ligands at benzodiazepine receptors in the presence of DBIs?
Methodological Answer: GABA enhances benzodiazepine receptor affinity by allosterically modulating the GABAₐ receptor complex. In washed brain membranes, GABA increases [³H]diazepam binding by >100% via affinity enhancement (no change in binding site number). This effect is blocked by bicuculline, a GABAₐ antagonist, confirming receptor specificity . Researchers should pre-treat membranes to remove endogenous GABA and use agonists like muscimol (EC₅₀ = 300 nM) to standardize assays. DBI’s inhibitory effects are GABA-independent, as shown by unchanged inhibition in GABA/glycine co-administration .
Advanced Research Questions
Q. How can researchers resolve contradictions between studies proposing different endogenous ligands (e.g., DBI vs. β-carbolines) for benzodiazepine receptors?
Methodological Answer: Contradictions arise from tissue-specific expression (e.g., DBI in intestine vs. β-carbolines in brain) and assay conditions. To address this:
- Perform comparative binding assays using identical receptor preparations (e.g., synaptic vs. mitochondrial membranes). β-carboline-3-carboxylates (IC₅₀ = 4–7 nM) show mixed-type inhibition in forebrain receptors, unlike DBI’s competitive kinetics .
- Use knockout models to assess physiological relevance. For example, DBI’s role in steroidogenesis via mitochondrial receptors can be tested using flunitrazepam (a mitochondrial BZD antagonist) .
- Apply structural analysis (X-ray crystallography or cryo-EM) to map binding sites of purified ligands, as β-carbolines and DBI may target distinct receptor interfaces .
Q. What experimental designs are optimal for studying DBI’s effects on GABAₐ receptor subtypes (e.g., α1 vs. α2/α3)?
Methodological Answer:
- Use recombinant receptors expressed in Xenopus oocytes or HEK cells to isolate subtype-specific effects. For example, α1β2γ2 receptors mediate sedation, while α2/α3 subtypes are linked to anxiolysis .
- Apply selective efficacy ligands (e.g., L-838417, active at α2/α3 but not α1) to differentiate DBI’s modulation profile .
- Combine electrophysiology (e.g., chloride flux measurements) with radioligand displacement (e.g., [³H]flumazenil) to quantify DBI’s efficacy and affinity across subtypes .
Q. How can researchers investigate DBI’s extra-CNS roles, such as mitochondrial regulation of steroidogenesis?
Methodological Answer:
- Isolate mitochondrial fractions from steroidogenic tissues (e.g., adrenal cortex) and assess DBI processing into active fragments (e.g., DBI 39-75) via LC-MS .
- Measure steroid output (e.g., pregnenolone) in response to DBI using radioimmunoassays, with flunitrazepam as a negative control .
- Conduct immunolocalization studies with anti-DBI antibodies to map tissue-specific expression (e.g., brain vs. adrenal glands) .
Data Contradiction Analysis
Q. Why do some studies report DBI as a competitive inhibitor, while others describe mixed-type inhibition for endogenous ligands?
Key Insights:
- Competitive inhibition (DBI/nepenthin) suggests direct binding overlap with diazepam’s site, evidenced by flumazenil reversal .
- Mixed-type inhibition (β-carbolines) implies allosteric modulation or receptor cooperativity, requiring Scatchard analysis to distinguish affinity vs. capacity changes .
- Experimental variables (e.g., membrane preparation, ligand purity) must be standardized. Pre-treating tissues with protease inhibitors preserves DBI integrity, while β-carboline isolation requires ethanol extraction to prevent degradation .
Q. Tables
Q. Table 1. Comparative Binding Properties of Endogenous Ligands
| Ligand | IC₅₀/EC₅₀ | Inhibition Type | Tissue Source | Key Reference |
|---|---|---|---|---|
| DBI (nepenthin) | 46 nM | Competitive | Intestine, Brain | |
| β-carboline-3-CCE | 4–7 nM | Mixed-type | Brain, Urine | |
| GABA | 900 nM | Allosteric | Synaptic Membranes |
Q. Table 2. Methodological Checklist for DBI Studies
| Step | Action | Purpose |
|---|---|---|
| 1 | Pre-treat membranes with protease inhibitors | Prevent DBI degradation |
| 2 | Use flumazenil in control assays | Confirm BZD site specificity |
| 3 | Standardize GABA (0.5–1 µM) in binding buffers | Control allosteric modulation |
| 4 | Validate ligands via LC-MS/NMR | Ensure chemical integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
